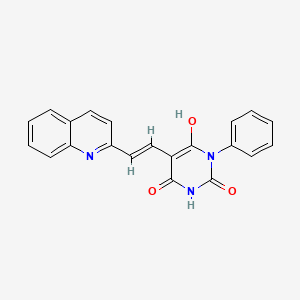![molecular formula C22H17ClN2O3S B15030109 ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15030109.png)
ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of indole, thiophene, and chlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroaniline with an indole derivative, followed by cyclization with a thiophene carboxylate under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole and thiophene moieties play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **ETHYL (5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **ETHYL (5Z)-2-[(4-METHOXYPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
特性
分子式 |
C22H17ClN2O3S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
ethyl 2-(4-chloroanilino)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H17ClN2O3S/c1-2-28-22(27)19-20(26)18(11-13-12-24-17-6-4-3-5-16(13)17)29-21(19)25-15-9-7-14(23)8-10-15/h3-12,25-26H,2H2,1H3/b13-11+ |
InChIキー |
WNYYQQFHISVSTQ-ACCUITESSA-N |
異性体SMILES |
CCOC(=O)C1=C(SC(=C1O)/C=C/2\C=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
正規SMILES |
CCOC(=O)C1=C(SC(=C1O)C=C2C=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15030029.png)

![3-[5-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15030033.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15030042.png)
![10-(4-chlorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15030056.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15030058.png)
![ethyl 2-[(2-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15030061.png)
![N-(4-bromophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B15030066.png)
![5-(([2-(4-Hydroxyphenyl)ethyl]amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15030077.png)
![3-Methyl-3-({[(methylethyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B15030078.png)
![9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15030083.png)
![N-[4-(dimethylamino)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B15030095.png)
![6-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15030105.png)
